2-(2-METHYLCYCLOPROPANEAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID
Description
This compound features a cyclopenta[b]thiophene core fused with a cyclopropaneamido group at position 2 and a carboxylic acid at position 2.
Properties
IUPAC Name |
2-[(2-methylcyclopropanecarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-6-5-8(6)11(15)14-12-10(13(16)17)7-3-2-4-9(7)18-12/h6,8H,2-5H2,1H3,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLHVXFELSTLDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=C(C3=C(S2)CCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLCYCLOPROPANEAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID typically involves the condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester with 2-methylcyclopropanecarbonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLCYCLOPROPANEAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
2-(2-METHYLCYCLOPROPANEAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-METHYLCYCLOPROPANEAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1713 cm⁻¹ (carboxylic acid), similar to analogs in . Cyclopropaneamido C=O may appear at ~1650–1680 cm⁻¹, distinct from esters (e.g., 1730–1750 cm⁻¹ in ) .
- Molecular Weight : Estimated at ~253–265 g/mol, aligning with cyclopenta[b]thiophene derivatives (e.g., 253.32 g/mol for the methylpropanamido analog in ) .
- Solubility : Carboxylic acid group improves aqueous solubility compared to ester or hydrazide derivatives (e.g., ) .
Biological Activity
2-(2-Methylcyclopropaneamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid (CAS No. 757220-62-5) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO3S, with a molecular weight of approximately 265.33 g/mol. The compound features a cyclopentathiophene core substituted with a carboxylic acid and an amide functional group, which may contribute to its biological properties.
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities through various mechanisms:
- Gene Regulation : It has been suggested that similar compounds can regulate cellular genes such as c-myc and c-fos, which are involved in cell proliferation and survival .
- Cell Cycle Modulation : The compound may repress CDKN1A (p21), a critical regulator of the cell cycle, thereby influencing cell cycle progression .
- Inflammatory Response : It could interact with transcription factors involved in immune responses, potentially suppressing NF-kappa-B activation while activating AP-1 .
- Lipid Metabolism : The compound might alter lipid metabolism by interacting with proteins in hepatocytes, leading to increased triglyceride accumulation (steatosis) through up-regulation of FAS promoter activity .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Gene Regulation | Modulates expression of c-myc and c-fos |
| Cell Cycle Control | Represses CDKN1A affecting cell cycle checkpoints |
| Inflammation | Suppresses NF-kappa-B activation; activates AP-1 |
| Lipid Metabolism | Induces triglyceride accumulation in hepatocytes |
Case Studies and Research Findings
- Analgesic Activity : A study evaluated derivatives of thiophene carboxylic acids for their analgesic properties using the "hot plate" method on mice. Results indicated that certain derivatives exhibited significant analgesic effects surpassing those of standard analgesics like metamizole . This suggests potential therapeutic applications in pain management.
- Metabolic Effects : Another investigation into related compounds demonstrated that they could ameliorate lipid metabolism and improve glucose tolerance in diet-induced obesity models. The compounds were shown to inhibit lipid synthesis in hepatocytes and modulate key metabolic pathways involving AMPK and mTOR .
- Anti-inflammatory Properties : Similar thiophene derivatives have been reported to exhibit anti-inflammatory effects by modulating cytokine production and reducing inflammatory markers in vitro and in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
